molecular formula C13H11N3O2S2 B13684522 2-(6,7-Dihydro-5h-thiazolo[4,5-f]indol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid

2-(6,7-Dihydro-5h-thiazolo[4,5-f]indol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid

Cat. No.: B13684522
M. Wt: 305.4 g/mol
InChI Key: HBZBAMXERPYTFS-UHFFFAOYSA-N
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Description

2-(6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid is a synthetic compound known for its unique structural properties and applications in various scientific fields. This compound is a cyclic alkylaminoluciferin, which exhibits superior properties compared to other luciferins, making it valuable for in vivo imaging due to its red-shifted luminescence .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid involves multiple steps, including the formation of the thiazole and indole rings. The process typically requires the use of specific reagents and catalysts under controlled conditions. For instance, the reaction may involve heating compounds with acyl or sulfonyl chloride in the presence of triethylamine (TEA) to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for large-scale production. This includes maintaining the appropriate temperature, pressure, and solvent conditions to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include acyl or sulfonyl chlorides, triethylamine (TEA), and various oxidizing and reducing agents. The conditions for these reactions often involve controlled temperatures and the use of solvents like DMSO .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted thiazole or indole derivatives.

Scientific Research Applications

2-(6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a fluorescent dye in various chemical assays and experiments.

    Biology: Employed in bioluminescence imaging for studying gene expression and cellular processes.

    Medicine: Utilized in non-invasive imaging techniques for monitoring disease progression and treatment efficacy.

    Industry: Applied in high-throughput drug screening and other industrial processes.

Mechanism of Action

The mechanism of action of 2-(6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid involves its interaction with luciferase enzymes. The compound binds to luciferase with high affinity, resulting in the emission of light. This luminescence is red-shifted, providing superior imaging capabilities compared to other luciferins .

Comparison with Similar Compounds

Similar Compounds

    D-luciferin: A commonly used luciferin with lower luminescence compared to 2-(6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid.

    Aminoluciferin: Another luciferin with lower light emission properties.

Uniqueness

This compound is unique due to its red-shifted luminescence and higher light emission, making it more effective for in vivo imaging applications .

Properties

Molecular Formula

C13H11N3O2S2

Molecular Weight

305.4 g/mol

IUPAC Name

2-(6,7-dihydro-5H-pyrrolo[3,2-f][1,3]benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C13H11N3O2S2/c17-13(18)9-5-19-11(16-9)12-15-8-3-6-1-2-14-7(6)4-10(8)20-12/h3-4,9,14H,1-2,5H2,(H,17,18)

InChI Key

HBZBAMXERPYTFS-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC3=C(C=C21)N=C(S3)C4=NC(CS4)C(=O)O

Origin of Product

United States

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